Reticuline-d3

Vue d'ensemble

Description

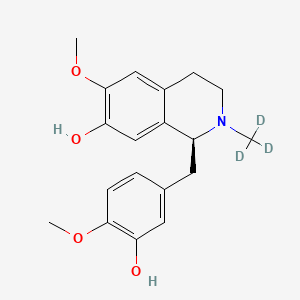

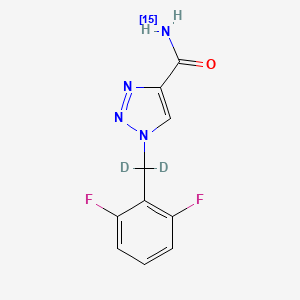

Reticuline-d3 is a deuterated form of reticuline, an isoquinoline alkaloid. Isoquinoline alkaloids are a large group of naturally occurring compounds known for their diverse pharmacological activities. Reticuline itself is an important intermediate in the biosynthesis of many benzylisoquinoline alkaloids, which include well-known compounds such as morphine and codeine .

Applications De Recherche Scientifique

Reticuline-d3 has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Reticuline-d3, a derivative of reticuline, is a key intermediate in the biosynthesis of benzylisoquinoline alkaloids (BIAs) . These alkaloids are plant secondary metabolites that have been identified as targets for drug discovery due to their diverse pharmaceutical activities .

Mode of Action

It is known that reticuline, the parent compound, is a precursor to many other alkaloids, including morphine . The transformation of reticuline into these other compounds involves various enzymatic reactions, which could be influenced by the presence of the deuterium atoms in this compound.

Biochemical Pathways

Reticuline is part of the biosynthetic pathway of isoquinoline alkaloids (IQAs), which includes many pharmacologically useful compounds such as morphine, codeine, and berberine . The production of reticuline involves the conversion of tyramine and 4-hydroxyphenylpyruvate to (S)-reticuline . The downstream pathways then drive (S)-reticuline to the various BIAs .

Pharmacokinetics

Research has shown that reticuline can be produced efficiently from dopamine using engineered escherichia coli . This suggests that microbial fermentation could be a viable method for producing this compound, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action would likely be similar to that of reticuline, given their structural similarity. Reticuline is known to have potent central nervous system depressing effects . It is also toxic to dopaminergic neurons, causing a form of atypical parkinsonism known as Guadeloupean Parkinsonism .

Action Environment

The action of this compound, like that of reticuline, could be influenced by various environmental factors. For instance, the production of reticuline from dopamine in Escherichia coli is influenced by the conditions of the bacterial culture . Similarly, the action of this compound could be affected by factors such as pH, temperature, and the presence of other compounds.

Analyse Biochimique

Biochemical Properties

Reticuline-d3 interacts with various enzymes and proteins in biochemical reactions. It is an important intermediate of isoquinoline alkaloids and is involved in their biosynthesis . The production of this compound has been attempted by microbial fermentation, which has shown promising results .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation . The detailed molecular mechanism of this compound is still being explored.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the production of this compound by microbial fermentation is faster than the production of optically active this compound by cultured plant cells or genetically modified plants . This indicates the stability and long-term effects of this compound on cellular function in in vitro studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and has effects on its localization or accumulation . The specific transport and distribution mechanisms of this compound are still being explored.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Reticuline-d3 can be synthesized through a combination of chemical and enzymatic methods. One common approach involves the use of microbial fermentation. For example, Escherichia coli can be genetically engineered to produce reticuline from dopamine . The process typically involves the in vivo production of tetrahydropapaveroline, which is then converted to reticuline through a series of enzymatic reactions .

Industrial Production Methods

Industrial production of this compound often relies on microbial fermentation due to the complexity of its chemical structure. This method is cost-effective and scalable, making it suitable for large-scale production . The use of synthetic biology and metabolic engineering has further improved the efficiency of this process .

Analyse Des Réactions Chimiques

Types of Reactions

Reticuline-d3 undergoes various chemical reactions, including:

Oxidation: Reticuline can be oxidized to form compounds such as salutaridine.

Reduction: Enzymatic reduction of 1,2-dehydroreticuline to ®-reticuline.

Substitution: Methylation reactions are common in the biosynthesis of reticuline.

Common Reagents and Conditions

Reduction: Enzymatic reduction using 1,2-dehydroreticuline reductase.

Substitution: Methyltransferases are commonly used for methylation reactions.

Major Products

Oxidation: Salutaridine.

Reduction: ®-reticuline.

Substitution: Various methylated derivatives of reticuline.

Comparaison Avec Des Composés Similaires

Similar Compounds

Morphine: An analgesic derived from reticuline.

Codeine: An antitussive also derived from reticuline.

Berberine: An antibacterial isoquinoline alkaloid.

Uniqueness

Reticuline-d3 is unique due to its deuterated form, which makes it particularly useful in research involving isotopic labeling. This allows for more precise tracking of metabolic pathways and reaction mechanisms .

Propriétés

IUPAC Name |

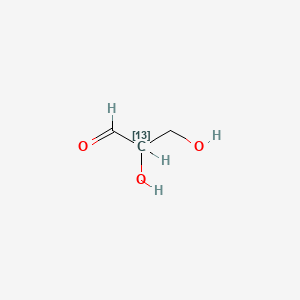

(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLYRWXGMIUIHG-VSLDJYOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858367 | |

| Record name | (1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-(~2~H_3_)methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346603-23-3 | |

| Record name | (1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-(~2~H_3_)methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dioxolane,2-ethoxy-4-[(ethylthio)methyl]-2-methyl-(9CI)](/img/new.no-structure.jpg)

![D-[4,5-2H2]Glucose](/img/structure/B583772.png)

![6H-FURO[3,4-C]PYRAZOL-6-ONE, 3,3A,4,6A-TETRAHYDRO-4-METHOXY-](/img/structure/B583775.png)

![(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol](/img/structure/B583780.png)

![D-[3-13C]Glyceraldehyde](/img/structure/B583789.png)